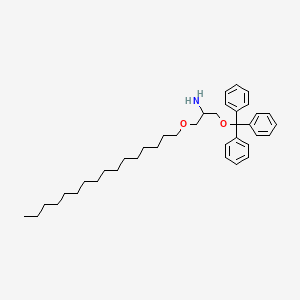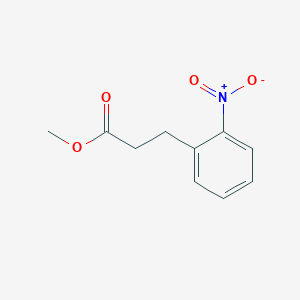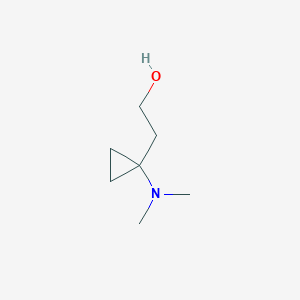![molecular formula C10H7FN2O2 B12108733 5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)
5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione est un composé hétérocyclique qui présente une structure cyclique à cinq chaînons contenant des atomes d'azote et d'oxygène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione implique généralement la réaction du 4-fluorobenzaldéhyde avec l'imidazolidine-2,4-dione dans des conditions spécifiques. Une méthode courante est la réaction de condensation, où le groupe aldéhyde du 4-fluorobenzaldéhyde réagit avec l'imidazolidine-2,4-dione en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, la mise en œuvre des principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peut rendre le processus plus durable.
Analyse Des Réactions Chimiques
Types de réactions
La 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, impliquant souvent une hydrogénation.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou d'autres catalyseurs métalliques.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle imidazolidine.
Réduction : Formes réduites du cycle imidazolidine.
Substitution : Dérivés phényliques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. La présence de l'atome de fluor améliore son affinité de liaison et sa sélectivité, ce qui en fait un modulateur puissant des voies biologiques.
Applications De Recherche Scientifique
5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la thiazolidine : Ces composés partagent une structure cyclique à cinq chaînons similaire, mais contiennent du soufre au lieu de l'oxygène.
Dérivés de l'imidazole : Ces composés ont un cycle azoté similaire, mais diffèrent par leurs motifs de substitution.
Unicité
La 5-[1-(4-Fluoro-phényl)-méth-(Z)-ylidène]-imidazolidine-2,4-dione est unique en raison de la présence de l'atome de fluor sur le cycle phényle, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution par le fluor améliore la stabilité, l'affinité de liaison et la réactivité globale du composé par rapport à ses homologues non fluorés.
Propriétés
Formule moléculaire |
C10H7FN2O2 |
|---|---|
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
(5Z)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
Clé InChI |
NIIDHJDIIPZAEZ-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)

![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)



![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)


